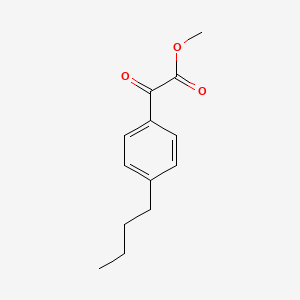

Methyl 4-n-butylbenzoylformate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-n-butylbenzoylformate is a chemical compound belonging to the class of benzoylformates. It is characterized by its molecular formula C13H16O3 and a molecular weight of 220.26434 g/mol . This compound is widely used in various fields, including medical, environmental, and industrial research.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-n-butylbenzoylformate typically involves the esterification of 4-n-butylbenzoylformic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product .

化学反応の分析

Types of Reactions: Methyl 4-n-butylbenzoylformate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as sodium hydroxide and hydrochloric acid are used under controlled conditions.

Major Products Formed:

Oxidation: 4-n-butylbenzoic acid.

Reduction: 4-n-butylbenzyl alcohol.

Substitution: Various substituted benzoylformates depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Structure

Methyl 4-n-butylbenzoylformate has a molecular formula of C13H16O3, characterized by its ester functional group and the presence of a benzoyl moiety. Its structure contributes to its reactivity and utility in synthesis processes.

Applications in UV-Curable Coatings

This compound is primarily utilized as a photoinitiator in UV-curable coatings. When exposed to ultraviolet light, it initiates the polymerization process, leading to rapid curing of coatings and inks. This property is crucial for industries requiring quick drying times and durable finishes.

Key Benefits:

- Fast Curing: Reduces production time significantly.

- Durability: Provides excellent resistance to wear and environmental factors.

Case Study:

In the automotive industry, this compound was incorporated into coatings that underwent UV curing, resulting in enhanced durability against scratches and chemicals compared to traditional solvent-based coatings.

Role in Agriculture

This compound serves as an intermediate in the synthesis of herbicides, particularly those targeting unwanted weed growth. Its ability to facilitate the formation of active herbicidal agents makes it valuable in agricultural chemistry.

Example Application:

- Benzimidazolinone Synthesis: this compound is used to produce selective herbicides that effectively control specific weed species without harming crops.

Pharmaceutical Applications

In the pharmaceutical sector, this compound is employed as a building block for synthesizing various bioactive compounds. Its versatility allows for the introduction of different functional groups, which is essential for drug development.

Notable Uses:

- Synthesis of Anti-inflammatory Drugs: It plays a role in the production of non-steroidal anti-inflammatory drugs (NSAIDs) such as Ibuprofen and Naproxen.

Organic Synthesis

The compound is also significant in organic synthesis due to its reactive carbonyl group, which can participate in various chemical reactions such as:

- Henry Reaction: Leading to β-amino acids with biological activity.

- Asymmetric Reduction: Used to create optically active compounds which are important in medicinal chemistry.

Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| UV-Curable Coatings | Photoinitiator for rapid curing | Fast drying, enhanced durability |

| Agriculture | Intermediate for herbicides | Effective weed control |

| Pharmaceuticals | Building block for bioactive compounds | Drug synthesis |

| Organic Synthesis | Various chemical reactions | Versatile functional group introduction |

作用機序

The mechanism of action of Methyl 4-n-butylbenzoylformate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

類似化合物との比較

- Methyl benzoylformate

- Ethyl benzoylformate

- Methyl 4-methylbenzoylformate

Comparison: Methyl 4-n-butylbenzoylformate is unique due to its n-butyl substituent, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .

生物活性

Methyl 4-n-butylbenzoylformate, a compound belonging to the class of benzoylformates, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a carbonyl group (C=O) linked to a phenyl group and an ester functional group. Its structure can be represented as follows:

The presence of these functional groups contributes to its reactivity in biological systems, making it a subject of interest in various biochemical pathways.

This compound is known to act as a metabolite in cancer metabolism, suggesting its involvement in critical biochemical pathways associated with malignancies. Its electrophilic nature allows it to participate in various reactions, including asymmetric reductions that are catalyzed by enzymes or coenzymes.

Enzymatic Interactions

Research indicates that this compound can undergo enantioselective reductions facilitated by enzymes such as nicotinamide adenine dinucleotide (NADH) mimics. These reactions yield optically active products that are important for synthesizing pharmaceuticals, including anti-inflammatory drugs like ibuprofen and naproxen .

Anti-Inflammatory Effects

This compound has been implicated in the synthesis of anti-inflammatory agents. Its derivatives have shown significant anti-inflammatory activity in various studies. For instance, compounds derived from methyl benzoylformate exhibited higher inhibition rates compared to reference drugs in experimental models .

Antimicrobial Properties

There is emerging evidence suggesting that this compound and its derivatives may possess antimicrobial properties. This potential is particularly relevant in the context of developing new antimicrobial agents .

Case Studies and Research Findings

- Synthesis and Activity Correlation : A study demonstrated that methyl benzoylformate derivatives exhibited varying degrees of anti-inflammatory activity, with certain structural modifications leading to enhanced efficacy. For example, compounds with specific substitutions at the 4-position showed superior anti-inflammatory effects compared to their unsubstituted counterparts .

- Catalytic Applications : Research has explored the use of methyl benzoylformate in catalytic processes involving living cells. One study reported that methyl benzoylformate was effectively reduced to chiral hydroxyl esters using yeast-based catalysts, achieving yields up to 80% within two hours .

- Biocatalysis : A novel approach using Arabidopsis thaliana seedlings demonstrated the capability of this plant as a biocatalyst for the asymmetric reduction of methyl benzoylformate, producing alcohols with moderate yields .

Summary Table of Biological Activities

特性

IUPAC Name |

methyl 2-(4-butylphenyl)-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-3-4-5-10-6-8-11(9-7-10)12(14)13(15)16-2/h6-9H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGEALIHVJQKFOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。